N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodioxin and diazinopyrimidine, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C24H21N5O5S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H21N5O5S/c1-28-21-19(23(31)29(2)24(28)32)22(27-20(26-21)14-6-4-3-5-7-14)35-13-18(30)25-15-8-9-16-17(12-15)34-11-10-33-16/h3-9,12H,10-11,13H2,1-2H3,(H,25,30) |
InChI Key |
RFBVBWNSNLLNPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and diazinopyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is explored for its potential as a drug candidate. Its ability to modulate specific molecular targets makes it a promising compound for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable for applications in areas such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6,8-DIMETHYL-5,7-DIOXO-2-PHENYL-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE lies in its combined structural elements of benzodioxin and diazinopyrimidine This combination imparts unique chemical and biological properties, making it distinct from other compounds with similar structures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
